Product packaging for Carba-NAD(Cat. No.:)

Carba-NAD

Cat. No.: B1260728
M. Wt: 661.5 g/mol
InChI Key: DGPLSUKWXXSBCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualizing Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and its Analogues in Cellular Processes

Nicotinamide adenine dinucleotide (NAD) and its phosphorylated form, nicotinamide adenine dinucleotide phosphate (B84403) (NADP), are ubiquitous and essential molecules in all living cells. Their roles extend from central metabolic pathways to complex signaling networks, making them critical players in cellular homeostasis.

The primary and most well-understood function of NAD and NADP is their role as cofactors in redox reactions. bontac.com The NAD+/NADH and NADP+/NADPH redox couples are fundamental to cellular energy metabolism, acting as electron carriers in a multitude of enzymatic reactions. bontac.comcornell.edu They are crucial for metabolic pathways including glycolysis, the tricarboxylic acid (TCA) cycle, and oxidative phosphorylation. bontac.com

Beyond their redox functions, NAD+ serves as a substrate for several families of enzymes that regulate key cellular processes. nih.govresearchgate.net These include:

Sirtuins: A class of lysine (B10760008) deacylases that use NAD+ to remove acetyl and other acyl groups from proteins, thereby regulating gene expression, metabolism, and stress responses.

Poly(ADP-ribose) polymerases (PARPs): These enzymes transfer ADP-ribose units from NAD+ to target proteins, a process critical for DNA repair and the maintenance of genomic stability. researchgate.net

NAD glycohydrolases (NADases) and ADP-ribosyl cyclases (e.g., CD38): These enzymes hydrolyze NAD+ to generate signaling molecules like cyclic ADP-ribose (cADPR) and nicotinic acid adenine dinucleotide phosphate (NAADP), which are involved in calcium signaling. nih.gov

NADPH, primarily generated through the pentose (B10789219) phosphate pathway, is the main electron donor for reductive biosynthesis and is indispensable for antioxidant defense systems, helping to mitigate oxidative stress. nih.govresearchgate.netresearchgate.net The balance and compartmentalization of these nicotinamide cofactors are vital for maintaining cellular redox homeostasis and modulating a wide array of biological events. bontac.comcornell.edu

Despite their central role in biology, native nicotinamide cofactors like NAD+ have significant limitations for research applications outside of the cellular environment. The primary drawback is their chemical instability. The N-glycosidic bond linking the nicotinamide and ribose moieties in NAD+ is susceptible to hydrolysis, both spontaneous and enzymatic. nih.gov This cleavage renders the cofactor inactive.

In physiological settings, NAD+ is rapidly hydrolyzed by enzymes such as NAD glycohydrolases. This inherent instability poses a considerable challenge for in vitro and ex vivo studies that require long incubation times or harsh experimental conditions, such as elevated temperatures or extreme pH levels. nih.gov The degradation of the cofactor can lead to loss of enzymatic activity, complicating kinetic analyses and other biochemical assays. nih.gov This has driven the development of more robust, synthetic analogues to overcome these limitations and serve as reliable tools for biocatalysis and mechanistic studies. nih.govnih.gov

Conceptual Framework for Carba-NAD Design

The design of this compound is a direct response to the instability of the native NAD+ molecule. By employing principles of isosteric replacement, a more stable and functionally competent analogue was created.

This compound, or carbanicotinamide adenine dinucleotide, is a synthetic analogue of NAD+ in which the ribose sugar attached to the nicotinamide ring is replaced by a carbocyclic ring, specifically a 2,3-dihydroxycyclopentane ring. nih.govnih.gov This modification involves substituting the oxygen atom of the ribose ring with a methylene (B1212753) group (CH2). nih.govnih.gov

This change is a form of bioisosteric replacement, a strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance a desired characteristic without drastically altering the biological activity. u-tokyo.ac.jpresearchgate.net In this case, the ether linkage (C-O-C) of the ribose, which is part of the chemically labile N-glycosidic bond, is replaced by a more stable carbon-carbon (C-C) bond. This carbocyclic substitution makes the molecule resistant to the enzymatic cleavage that targets the native cofactor's glycosidic linkage. nih.gov

The primary strategic objective behind the design of this compound was to create a cofactor analogue with significantly enhanced stability. By replacing the ribose oxygen with a methylene group, the pyridinium-N-glycoside bond's susceptibility to hydrolysis is dramatically reduced. nih.gov This structural modification confers several advantageous properties:

Resistance to Enzymatic Degradation: this compound is resistant to cleavage by NAD glycohydrolases, enzymes that rapidly degrade NAD+. nih.gov This makes it an excellent tool for studying the kinetics and mechanisms of NAD-consuming enzymes without the complication of substrate depletion.

Increased Thermal and pH Stability: The carbocyclic analogue exhibits a much longer half-life at elevated temperatures and is more stable at low pH values compared to the natural cofactor. nih.gov This robustness opens up possibilities for its use in redox biocatalysis under harsh industrial or experimental conditions where native NAD(P)H would quickly decompose. nih.gov

Utility as a Mechanistic Probe: Because it is inert in nicotinamide displacement reactions, this compound serves as an unreactive substrate analogue for NAD-consuming enzymes like sirtuins. nih.gov This allows for the trapping and crystallographic study of enzyme-substrate complexes, providing critical snapshots of catalytic mechanisms. nih.gov

While being a substrate for some enzymes like alcohol dehydrogenase, it acts as an inhibitor for others, such as venom NAD glycohydrolase, further expanding its utility in biochemical research. nih.gov The enhanced stability and retained biological activity make this compound a valuable alternative to the natural cofactor for a wide range of biochemical and biotechnological applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29N7O13P2 B1260728 Carba-NAD

Properties

IUPAC Name

[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [4-(3-carbamoylpyridin-1-ium-1-yl)-2,3-dihydroxycyclopentyl]methyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O13P2/c23-19-14-21(26-8-25-19)29(9-27-14)22-18(33)17(32)13(41-22)7-40-44(37,38)42-43(35,36)39-6-11-4-12(16(31)15(11)30)28-3-1-2-10(5-28)20(24)34/h1-3,5,8-9,11-13,15-18,22,30-33H,4,6-7H2,(H5-,23,24,25,26,34,35,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPLSUKWXXSBCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1[N+]2=CC=CC(=C2)C(=O)N)O)O)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O13P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

661.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Carba Nad and Its Analogues

Chemoenzymatic and Chemical Synthesis Strategies

The synthesis of Carba-NAD has evolved through both traditional chemical routes and more modern chemoenzymatic approaches, each offering distinct advantages in terms of yield, stereoselectivity, and purification.

Historical Context and Initial Synthetic Routes for this compound

This compound was initially conceived in the late 1980s by Slama and Simmons, primarily as a specific inhibitor to investigate the biological functions of NAD-glycohydrolases and ADP-ribosyl transferases nih.gov. Its carbocyclic structure provides enhanced stability compared to natural NAD⁺, making it suitable for various biochemical applications .

The traditional chemical synthesis of this compound typically proceeds through four sequential stages :

Preparation of the Cyclopentane (B165970) Backbone : The synthesis commences with (±)-4β-amino-2α,3α-dihydroxy-1β-cyclopentanemethanol, which serves as a ribose analog where the ribose oxygen is replaced by a methylene (B1212753) group. Selective protection of the hydroxyl groups, often using tert-butyldimethylsilyl (TBDMS) chloride, is performed at this stage .

Introduction of the Pyridinium (B92312) Ring : The pyridinium ring is subsequently introduced via nucleophilic substitution, for instance, with a vinylogous amidinium salt .

Phosphorylation : The protected cyclopentane-pyridinium intermediate undergoes phosphorylation at the 5'-position, commonly utilizing phosphorus oxychloride (POCl₃) in trimethyl phosphate (B84403) .

Coupling with Adenosine (B11128) Monophosphate (AMP) : The phosphorylated intermediate is then coupled with adenosine 5'-monophosphate (AMP). This coupling reaction, often facilitated by agents like N,N'-dicyclohexylcarbodiimide (DCC), yields two diastereomers due to the racemic nature of the initial cyclopentane backbone nih.gov.

Deprotection and Purification : The final steps involve deprotection of the hydroxyl groups, typically with tetra-n-butylammonium fluoride (B91410) (TBAF), followed by purification, often achieved through high-performance liquid chromatography (HPLC) .

Optimized Pyrophosphate Coupling Methodologies

The formation of the pyrophosphate bond is often a challenging step in the synthesis of NAD⁺ analogues mdpi.com. Significant advancements have been made to optimize this coupling. An improved pyrophosphate coupling method for this compound synthesis has been reported to proceed with approximately 60% yield rcsb.orgnih.govresearchgate.netacs.org. One specific optimized route involves coupling 4′-carba nicotinamide (B372718) mononucleotide (NMN) with AMP morpholidate in the presence of pyridinium tosylate as a buffering agent mdpi.comnih.gov. This particular improved synthesis was achieved in six steps and notably did not require the use of protecting groups mdpi.comnih.gov. Chemoenzymatic approaches, utilizing recombinant NRK and NMNAT enzymes, are also recognized as facile and efficient strategies for generating stable NAD⁺ mimics, potentially overcoming the limitations of low yields often associated with chemical pyrophosphate coupling rsc.org.

Diastereoselective Synthesis and Purification of Bioactive this compound Isomers

The traditional chemical synthesis of this compound, which typically starts from a racemic cyclopentane-derived nucleoside, results in the formation of two diastereomeric this compound analogues upon coupling with AMP nih.gov. To obtain the desired pure compounds, chromatographic separation is essential. Techniques such as DEAE-Sephadex A-25 or preparative HPLC have been employed for the effective separation of these diastereomers nih.govnih.gov.

Crucially, only one of these diastereomers exhibits enzymatic activity, functioning as a substrate for alcohol dehydrogenases (ADH) with kinetic parameters (Km and Vmax) comparable to natural NAD⁺ nih.gov. Based on its enzymatic activity, this active diastereomer is assigned a configuration analogous to D-ribose nih.gov. The reduced form, Carba-NADH, has been characterized by fluorescence spectroscopy and found to adopt a "stacked" conformation similar to that of NADH nih.gov. The ability of enzymatic synthesis methods to produce stereospecific products directly circumvents the issue of racemic intermediates, thereby eliminating the need for subsequent chromatographic separation of diastereomers .

Development of Modified this compound Analogues and Probes

Beyond the core this compound structure, research has extended to developing modified analogues and probes, expanding the utility of these carbocyclic compounds in various biochemical applications.

Synthesis of Carba-NADP+ and Related Phosphorylated Derivatives

Carba-NADP⁺ represents a robust nicotinamide dinucleotide phosphate cofactor analogue, synthesized by replacing one ribose oxygen of natural NADP⁺ with a methylene group nih.govresearchgate.net. This modification significantly enhances its stability, particularly at elevated temperatures, by disfavoring the hydrolysis of the pyridinium-N-glycoside bond nih.govresearchgate.net.

Comparative decomposition experiments highlight the superior stability of Carba-NADP⁺. For instance, at 50 °C, NADP⁺ levels were reduced by 80% after 100 hours, whereas Carba-NADP⁺ remained largely unaffected nih.govresearchgate.netresearchgate.net. Even at 90 °C, Carba-NADP⁺ demonstrated substantial stability, with a half-life exceeding 1200 hours, compared to approximately 40 hours for the natural cofactor (a 30-fold increase in stability) researchgate.net. The reduced form, carba-NADPH, also exhibits a drastic increase in stability at low pH values compared to NADPH nih.govresearchgate.net. The synthesis of Carba-NADP⁺ involves incorporating a carbacyclic sugar in place of ribose wipo.intgoogle.com. This enhanced stability makes Carba-NADP⁺ a valuable cofactor for redox biocatalysis, especially under harsh reaction conditions nih.govresearchgate.net. Carba-NADP⁺ has been successfully tested with over 27 different oxidoreductases, demonstrating its broad acceptance by these enzymes nih.govresearchgate.net.

Table 1: Stability Comparison of NADP⁺ and Carba-NADP⁺ at Elevated Temperatures (pH 7.0) nih.govresearchgate.net

CofactorTemperatureTime (hours)Remaining Cofactor (Approximate)Half-life (Approximate)
NADP⁺50 °C10020%40 hours
Carba-NADP⁺50 °C100Barely affected>1200 hours
Carba-NADP⁺90 °C100>80%>1200 hours

Exploration of Thiocarbocyclic and Other Isosteric NAD Analogues

Beyond the standard carbocyclic modification, researchers have explored other isosteric analogues of NAD⁺ to further understand and manipulate its biochemical interactions.

Thiocarbocyclic Analogues :

4′-S-NAD⁺ : This NAD⁺ analogue is designed to be stable against enzymes that cleave the C1′-N1 glycosidic bond, similar to 4′-carba-NAD⁺ mdpi.com. However, 4′-S-NAD⁺ distinguishes itself by featuring ribose geometry and electrostatic properties that more closely resemble the native cofactor than those of this compound⁺ mdpi.com.

Thioribose-NAD⁺ : Another synthetic compound, thioribose-NAD⁺, is structurally identical to NAD⁺ except for the replacement of an oxygen atom adjacent to the anomeric linkage bearing nicotinamide with a sulfur atom researchgate.netresearchgate.net. These modifications render both 4′-S-NAD⁺ and thioribose-NAD⁺ inert in nicotinamide displacement reactions researchgate.net. A facile and efficient chemoenzymatic approach has been reported for the preparation of 4′-thioribose NAD⁺ (S-NAD⁺) rsc.org. This S-NAD⁺ has demonstrated chemical inertness to human CD38 and sirtuin 2 enzymes, while still retaining the ability to participate in redox reactions akin to natural NAD⁺ rsc.org.

Other Isosteric NAD Analogues :

C-NAD and C-PAD : Isosteric analogues of NAD⁺, such as C-NAD and C-PAD, have been synthesized where the nicotinamide riboside portion is replaced by a C-nucleoside nih.govacs.orgacs.org. Specifically, C-NAD is derived from 5-(β-D-ribofuranosyl)nicotinamide, and C-PAD from 6-(β-D-ribofuranosyl)picolinamide nih.govacs.org. These dinucleotides were synthesized via imidazole-catalyzed coupling of their respective 5'-monophosphates with adenosine-5'-monophosphate nih.govacs.org.

General Carbocyclic Nucleoside Analogues : Carbocyclic nucleoside analogues generally exhibit significant pharmacological profiles, including antiviral properties acs.org.

Fluorinated Carbocyclic Pyrimidine (B1678525) Nucleoside Analogues : The synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues has been achieved, where the furanose oxygen is replaced with CF₂ and CHF groups rsc.org. This modification provides access to an alternative pharmacophore space. The synthetic methodologies involve diastereoselective conjugate addition and fluorination, originating from chiral pool materials rsc.org.

Carbocyclic Analogues of C-nucleosides : Examples include amino-triazole carbocyclic analogues, which have also been successfully synthesized cdnsciencepub.com.

Mechanistic Enzymology and Protein Carba Nad Interactions

Interrogation of NAD-Consuming Enzyme Families

NAD Glycohydrolases (NADases) and ADP-Ribosyl Transferases

NADases and ADP-ribosyl transferases (ARTs) represent a class of enzymes that catalyze the hydrolysis of NAD+ or the transfer of ADP-ribose moieties to acceptor molecules, respectively fishersci.co.uk. Carba-NAD's modified structure influences its interaction with these enzymes, revealing distinct inhibition profiles.

Comparative Inhibition Kinetics of this compound Against Distinct NADase Isoforms (e.g., CD38, Cholera Toxin A ART enzyme)

Research indicates that this compound (c-NAD+) exhibits inhibitory activity against the cholera toxin A ART enzyme researchgate.netnih.gov. In contrast, c-NAD+ has been found to be ineffective as an inhibitor for NAD+-glycohydrolases researchgate.netnih.govpnas.org. While CD38 is a known NADase, specific comparative inhibition kinetics data for this compound against CD38 were not prominently detailed in the available literature. The observed ineffectiveness against general NAD+-glycohydrolases suggests a broad lack of inhibitory action within this enzyme class, likely due to the modified anomeric linkage in this compound that prevents the necessary hydrolysis of the pyridinium-N-glycoside bond pnas.org.

Analysis of Specificity and Potency Discrepancies Across Enzyme Classes

The differential effects of this compound across NAD-consuming enzyme classes highlight significant specificity and potency discrepancies. This compound's ability to inhibit the cholera toxin A ART enzyme while being ineffective against NAD+-glycohydrolases demonstrates a selective interaction profile researchgate.netnih.gov. This selectivity stems from the carbocyclic modification, which stabilizes the pyridinium-N-glycoside bond, preventing its hydrolysis by enzymes that rely on this cleavage for their catalytic mechanism researchgate.netdaltonresearchmolecules.compnas.org.

Furthermore, this compound+ has been shown to be ineffective in inhibiting Poly(ADP-ribose) Polymerase 1 (PARP1) researchgate.netnih.govnih.gov. This is in stark contrast to other NAD+ analogs, such as Benzamide (B126) Adenine (B156593) Dinucleotide (BAD), which functions as a low micromolar PARP1 inhibitor researchgate.netnih.gov. Structural studies further support this, indicating that this compound+ does not bind efficiently to PARP1's active site nih.gov. These findings underscore that while this compound is a stable NAD+ mimic, its specific structural features dictate its acceptance and inhibitory potential across various NAD-dependent enzyme families.

Oxidoreductases and Dehydrogenases

Oxidoreductases and dehydrogenases are crucial enzymes involved in redox reactions, typically utilizing NAD(H) or NADP(H) as cofactors fishersci.co.ukwikipedia.orgwikipedia.org. The application of this compound, and its phosphorylated analog Carba-NADP, in these enzymatic systems has been investigated, primarily focusing on their acceptance as substrates or cofactors and their influence on enzyme stability.

Influence of this compound on Enzyme Stability and Cofactor Recycling

A significant advantage of the carba modification is the enhanced stability it confers to the coenzyme. Carba-NADP+ exhibits dramatically increased stability compared to natural NADP+ nih.govresearchgate.netresearchgate.net. For instance, at 50°C, the extrapolated half-life of Carba-NADP+ exceeds 1200 hours, which is approximately 30 times longer than the 40-hour half-life of natural NADP+ nih.gov. The reduced form, Carba-NADPH, also demonstrates a drastic increase in stability, particularly at low pH values nih.govresearchgate.net. This superior stability is attributed to the replacement of the labile glycosidic acetal (B89532) bond with a methylene (B1212753) group, which significantly disfavors hydrolysis of the pyridinium-N-glycoside bond researchgate.net.

Poly(ADP-ribose) Polymerases (PARPs)

Poly(ADP-ribose) polymerases (PARPs) are a family of NAD+-consuming enzymes involved in DNA repair and other cellular processes, catalyzing the transfer of ADP-ribose units from NAD+ to target proteins nih.gov. Despite this compound's design as a stable NAD+ analog, studies have consistently shown its ineffectiveness as an inhibitor of PARP1 researchgate.netnih.gov. Detailed analysis indicates that this compound+ does not bind with appreciable affinity to PARP1 nih.gov. Crystallographic studies of chicken PARP-1 in the presence of this compound+ revealed no evidence of binding in the enzyme's active site, suggesting that this compound+ is poorly suited as a tool for probing PARP1 function nih.gov. This lack of interaction underscores the enzyme-specific nature of this compound's utility as a molecular probe or inhibitor.

Nuanced Interactions of this compound with PARP-1 and Related Enzymes

This compound's distinct structural features allow for nuanced interactions with various NAD-dependent enzymes, providing critical insights into their catalytic mechanisms and substrate binding.

Interactions with Poly(ADP-ribose) Polymerase-1 (PARP-1) Early crystallographic studies utilized this compound to elucidate the binding site of the ADP moiety within the catalytic fragment of poly(ADP-ribose) polymerase-1 (PARP-1). nih.govacs.orgnih.gov This work helped define the acceptor site for poly(ADP-ribose) chain elongation. nih.govnih.gov However, more recent research indicates that this compound exhibits only modest inhibitory effects on PARP-1 catalytic activity and does not bind to PARP-1 with substantial affinity. nih.govresearchgate.netresearchgate.net This suggests that, in the context of direct inhibition of PARP-1's catalytic function, this compound may not be an ideal tool for understanding the enzyme's mechanism. nih.gov Despite its limited direct catalytic inhibition, carba-nicotinamide adenine dinucleotide has been observed to abrogate the PARP1-DBC1 complex, suggesting its involvement in modulating protein-protein interactions without necessitating NAD+ cleavage. nih.gov

Interactions with Sirtuins (SIRT3 and SIRT5) In contrast to its limited interaction with PARP-1, this compound+ has proven highly effective in structural and mechanistic studies of sirtuins (SIRT3 and SIRT5), which are NAD-consuming deacetylases. researchgate.netmdpi.com this compound+ has been successfully employed to determine the X-ray crystal structures of cofactor-analog bound SIRT3 in complex with its substrate protein, acetyl-CoA enzyme synthase 2 (ACS2), and with yeast sirtuins yHst2 and histone H4 peptide. researchgate.netmdpi.com In these complexes, this compound+ forms multipoint interactions with SIRT3, and its conformation closely mirrors that of natural NAD+. mdpi.com Furthermore, 4′-carba-NAD+ has been shown to form more interactions with SIRT5 than with SIRT3, consistent with observed differences in Km values for the natural cofactor. mdpi.com this compound+ also acts as an inhibitor of SIRT3/5 activity and the cholera toxin A ADP-ribosyltransferase enzyme, while notably remaining ineffective against NAD+ glycohydrolase due to its non-hydrolyzable cyclopentane (B165970) ring. researchgate.netpnas.org

Insights into Allosteric Regulation and Active Site Accessibility

Allosteric regulation, where a molecule binds to an enzyme at a site distinct from the active site to modulate its activity, is a fundamental mechanism in enzyme control. funaab.edu.ngunacademy.com this compound has provided valuable insights into active site accessibility and potential allosteric effects in certain enzyme systems.

In the context of sirtuins (Sir2 proteins), the structural analysis of ternary complexes involving this compound+ as a substrate analog has revealed that a relatively open conformation of the β1–α2 loop facilitates access for the NAD+ substrate to the active site. pnas.org This loop undergoes significant structural rearrangements during the NAD+ reaction cycle, highlighting its dynamic role in catalysis. pnas.org The nicotinamide (B372718) group of this compound+ forms stabilizing interactions within a conserved binding pocket in Sir2 enzymes. pnas.org A strictly conserved asparagine residue (N116 in yHst2) is strategically positioned to stabilize the oxocarbenium intermediate, which is crucial for the hydrolysis of nicotinamide. pnas.org

While this compound itself does not appear to efficiently induce allosteric changes in PARP-1 due to its poor binding affinity, the broader concept of allosteric regulation is critical for PARP-1 function. nih.govosti.gov Other NAD+ analogs, such as benzamide adenine dinucleotide (BAD), have been shown to exert allosteric effects on PARP-1, influencing its affinity for DNA. nih.govosti.govfrontiersin.org The presence of this compound can influence conformational states relevant to allosteric sites, as seen in studies where its presence affected the binding of other compounds to SIRT3, stabilizing a closed loop conformation. biorxiv.org

Catalytic Applications in Redox Biocatalysis

The enhanced stability of this compound(P)H makes it a robust and advantageous cofactor analog for various applications in redox biocatalysis, particularly under conditions that challenge the stability of natural cofactors. nih.govnih.govresearchgate.netdntb.gov.ua

Stability Profile of this compound(P)H The structural modification in this compound(P)H, specifically the replacement of a ribose oxygen with a methylene group, dramatically improves its stability. nih.govnih.govresearchgate.net This modification significantly disfavors the hydrolysis of the pyridinium-N-glycoside bond, which is a common degradation pathway for natural NAD(P)H. nih.govnih.govresearchgate.net

CofactorTemperature (°C)Relative Half-Life (vs. NADP+)pH 3 Decomposition Rate (nm s⁻¹)
NADP+501x175
Carba-NADP+5033x<1

Table 1: Comparative Stability of NADP+ and Carba-NADP+ nih.govnih.govresearchgate.net

As shown in Table 1, Carba-NADP+ exhibits a 33-fold longer half-life when heated to 50 °C compared to natural NADP+. nih.govnih.govresearchgate.net Furthermore, Carba-NADPH demonstrates significantly improved stability under acidic conditions, remaining almost unaffected at pH 3 where NADPH rapidly decomposes. nih.govresearchgate.net This exceptional stability profile allows for its use in biocatalytic processes under harsher conditions that would typically degrade natural cofactors. nih.govnih.govresearchgate.netdntb.gov.ua

Integration of this compound(P)H in Enzyme-Mediated Reductions and Oxidations

This compound(P)H has been successfully integrated into a wide array of enzyme-mediated redox reactions, demonstrating broad acceptance by oxidoreductases and even enhancing certain biocatalytic conversions. nih.govnih.govresearchgate.net

Enzyme Acceptance and Activity A comprehensive study involving over 27 different oxidoreductases revealed that most enzymes naturally accepting NADP(H) also tolerate the carba modification. nih.govnih.govresearchgate.net However, some exceptions exist, notably many aldehyde dehydrogenases, where activity with Carba-NADP+ can be significantly reduced (e.g., 5% residual activity for Thermoplasma acidophilum aldehyde dehydrogenase with glyceraldehyde). nih.gov This may be attributed to differences in their Rossman fold type affecting the NAD(P)+ binding mode. nih.gov Conversely, strictly NAD-dependent enzymes generally show no significant activity with this compound(P)H. nih.gov Interestingly, for some enzymes, such as Bacillus subtilis glucose dehydrogenase, activity with Carba-NADP+ can be reduced with certain substrates (e.g., 50-fold with D-xylose) but can increase with others (e.g., four-fold with L-arabinose). nih.gov

Applications in Biocatalytic Transformations this compound(H) has been identified as an advantageous alternative to NAD(P)/H for glucose dehydrogenase-based glucose sensing applications. nih.gov Enzymes commonly employed in NADP+ recycling systems, including alcohol, glucose, and glucose-6-phosphate dehydrogenases, have shown activity with Carba-NADP(H). nih.gov Specific examples include the use of sugar dehydrogenases from Bacillus subtilis and Burkholderia multivorans, which effectively utilize Carba-NADPH to produce sugar acids from various sugar substrates such as D-glucose, D-xylose, and L-arabinose. nih.govresearchgate.net Additionally, reductive aminases like AspRedAm and AdRedAm have been shown to convert hexanal (B45976) and various amine sources using Carba-NADPH. researchgate.net Notably, some biocatalytic conversions have been observed to proceed even more effectively with Carba-NADP(H) than with their natural counterparts. nih.gov Carba-NADH maintains the necessary conformational flexibility for efficient electron transfer in alcohol dehydrogenase (ADH)-catalyzed reactions, mirroring the efficiency of natural NADH.

Strategies for Cofactor Regeneration in Biocatalytic Systems

The high cost and inherent instability of natural nicotinamide cofactors (NAD(P)H) necessitate efficient regeneration strategies for their widespread application in industrial biocatalysis. nih.govtum.dewikipedia.org

Enzymatic Cofactor Regeneration Enzymatic recycling is a highly favored method for cofactor regeneration due to its compatibility with the mild reaction conditions (temperature, pH, ionic strength) typically required for enzyme activity. nih.gov Various dehydrogenases are commonly employed for this purpose, including alcohol, glucose, and glucose-6-phosphate dehydrogenases, which facilitate the reduction of NADP+ to NADPH. nih.gov For the reverse oxidation reaction, flavin-dependent NAD(P)H oxidases, such as LpNOX from Lactobacillus pentosus, are utilized. nih.govtum.de The enzymatic synthesis of this compound+ has been patented, and the two-step synthesis can be performed efficiently in a single reaction mixture. google.com An additional benefit observed with this compound is the significant increase in the stability of glucose dehydrogenases when stored in conjunction with this stable analog. nih.gov

Advantages of this compound(P)H in Regeneration Systems The exceptional stability of Carba-NADP+ at elevated temperatures and low pH values significantly contributes to the robustness of biocatalytic systems. nih.govnih.govresearchgate.net This enhanced stability reduces cofactor degradation, thereby potentially simplifying the design and operation of cofactor regeneration strategies and enabling biocatalysis under more challenging industrial conditions. nih.govnih.govresearchgate.netdntb.gov.ua While other methods for cofactor regeneration exist, including chemical, electrochemical, and photocatalytic approaches, enzymatic recycling remains a prominent and often preferred strategy due to its inherent compatibility and efficiency in biocatalytic setups. nih.govrsc.orgnih.govresearchgate.net

Structural Biology and Biophysical Characterization of Carba Nad Complexes

X-ray Crystallographic Analyses

X-ray crystallography is a powerful technique for determining the three-dimensional structures of biomolecules, including proteins and their complexes with ligands, at atomic resolution wikipedia.orgwikidata.org. This method involves exposing protein crystals to X-rays, and the resulting diffraction pattern is used to generate an electron density map, from which atomic positions, bond lengths, and angles can be precisely determined wikidata.org. For Carba-NAD, this technique has been instrumental in elucidating its binding modes and the conformational changes it induces or stabilizes in various enzyme active sites.

High-Resolution Structure Determination of Enzyme-Carba-NAD Complexes

High-resolution X-ray crystallography has provided detailed structural insights into enzyme complexes with this compound, particularly for sirtuin enzymes. Sirtuins are NAD+-dependent deacylation enzymes crucial for regulating various cellular pathways. Studies have reported the determination of human sirtuin 3 (SIRT3) and sirtuin 5 (SIRT5) in complex with this compound and peptide substrates fishersci.ca. For instance, the ternary complex of human SIRT3 bound to an acetylated ACS2 peptide and this compound (PDB ID 4FVT) was determined at a resolution of 2.47 Å fishersci.ca. Another structure, the HKL-SIRT3-2.4Å complex, which includes acetylated p53-AMC peptide and this compound, was resolved at 2.4 Å. These structures provide crucial snapshots of the enzyme's catalytic mechanism, highlighting how sirtuins function as protein deacylation catalysts. The use of this compound, being a non-hydrolyzable analog, allows for the capture of these otherwise transient states, offering a stable representation of the cofactor's binding within the active site fishersci.cafishersci.ca.

Table 1: Representative X-ray Crystallographic Data of Enzyme-Carba-NAD Complexes

EnzymePDB IDResolution (Å)LigandsNotes
Human SIRT34FVT fishersci.ca2.47This compound, Acetylated ACS2 peptideTernary complex, provides insights into sirtuin mechanism. fishersci.ca
Human SIRT38V15 (or HKL-SIRT3-2.4Å)2.4This compound, Acetylated p53-AMC peptide, HonokiolTernary complex, shows stabilization of closed-loop conformation.
Yeast Hst2(not explicitly given in search results, but referred to in)(High-resolution)This compound+, Acetyllysine histone H4 peptideTernary complex, reveals nicotinamide (B372718) binding site and mechanistic details.

Characterization of Ternary Complexes Involving this compound, Enzymes, and Substrates/Inhibitors

The formation of ternary complexes, involving an enzyme, this compound, and a substrate or inhibitor, is critical for understanding the intricate molecular mechanisms of enzyme catalysis and regulation. High-resolution structures of these complexes have been obtained for several NAD+-dependent enzymes. For human sirtuins, ternary complexes with SIRT3 and SIRT5, bound to a peptide substrate and this compound, have been characterized fishersci.ca. These structures illustrate the binding mode of this compound in the presence of the substrate, providing insights into how the enzyme accommodates both molecules simultaneously.

In the context of human SIRT3, a ternary complex including this compound, an acetylated p53-AMC peptide, and the modulator Honokiol (HKL) was resolved. This structure revealed that Honokiol binds within a partially exposed pocket above the active site, forming hydrogen bond and van der Waals interactions, which stabilize a closed-loop conformation of the enzyme despite the presence of the nicotinamide moiety of this compound in the C pocket. This contrasts with the open-loop conformation observed in the absence of Honokiol, suggesting its role in optimizing catalytic geometry.

For yeast Hst2, a homolog of Sir2, a high-resolution ternary structure was reported with an acetyllysine histone H4 peptide and the non-hydrolyzable this compound+ analog. This complex provided insights into the stereochemical details of how acetyllysine binding is coupled to the nicotinamide cleavage reaction, positioning the nicotinamide group for hydrolysis.

Mapping Molecular Interactions at the Cofactor Binding Site

X-ray crystallographic analyses of this compound complexes have precisely mapped the molecular interactions at the cofactor binding sites of enzymes. In the yeast Hst2-Carba-NAD+ ternary complex, the nicotinamide group of this compound+ is situated in a deep pocket, termed the "C pocket," adjacent to the ADP-ribose binding site. This pocket is formed by a network of conserved Sir2 residues, including N116, A33, and S36 below the plane of the nicotinamide ring; I117 and D118 on the side proximal to the carboxamide group; D43, R45, P42, and I41 on the ribose ring side; and F67 and F44 on top of the nicotinamide ring.

Key interactions observed include hydrogen bonds between the carbonyl oxygen of the acetyllysine substrate and the 2'- and 3'-hydroxyl groups of the cyclopentane (B165970) ring of this compound+, which is proposed to properly position the nicotinamide group for hydrolysis. An asparagine residue, N116, strictly conserved within Sir2 proteins and essential for nicotinamide exchange, is positioned to stabilize the oxocarbenium intermediate, a proposed step in nicotinamide hydrolysis. The structure also highlights that the side-chain hydroxyl of S36 forms direct and water-mediated hydrogen bonds, linking N116, D118, H97, and E121, thereby maintaining the protein fold and facilitating protein-nicotinamide interactions. These detailed interaction maps are crucial for understanding the specificity and catalytic mechanism of NAD+-dependent enzymes.

Advanced Spectroscopic Investigations

Spectroscopic techniques offer complementary insights into the structural dynamics and binding characteristics of biomolecules in solution, providing information that may not be readily available from static crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational dynamics, molecular interactions, and three-dimensional structures of biomolecules in solution. It can detect alternate conformational states, even those with low populations and short lifetimes, which are crucial for understanding enzyme function. While the search results mention the general application of NMR for determining the conformation of NAD+ analogs in solution and providing hints about enzyme selectivity, specific detailed NMR studies focusing on the conformational and interaction dynamics of this compound in complex with enzymes were not extensively detailed. However, the principles of NMR spectroscopy, including its ability to resolve chemical shifts, provide information on molecular flexibility, and identify interaction sites, make it highly suitable for such investigations. This technique can reveal how this compound's rigid cyclopentane ring, compared to the flexible ribose of NAD+, influences the conformational landscape of the enzyme's active site and surrounding loops.

Fluorescence Spectroscopy for Quantitative Binding and Conformational Dynamics

Fluorescence spectroscopy is widely employed for quantitative binding studies and to probe conformational dynamics in protein-ligand interactions. This technique relies on changes in fluorescence intensity, emission spectra, or lifetime upon ligand binding or conformational changes within a protein.

For this compound, Microscale Thermophoresis (MST), a fluorescence-based technique, has been utilized to measure its binding affinities to enzyme complexes. For example, MST was used to quantify the binding of this compound (c-NAD) to the SIRT3-acetylated MnSOD peptide complex, both in the presence and absence of the modulator Honokiol. These measurements provided dissociation constant (Kd) values, which are essential for understanding the strength of the interaction and the impact of allosteric modulators on cofactor binding. The ability to measure binding affinities under various conditions, including the presence of other ligands, makes fluorescence spectroscopy a valuable tool for dissecting the complex binding networks in enzyme-Carba-NAD systems.

Table 2: Representative Binding Affinity Data for this compound Complexes

Enzyme ComplexLigandMethodBinding Affinity (Kd)Notes
SIRT3.Ac-p53-AMCThis compoundMST(Not explicitly given, but measured)Binding affinity measured in presence and absence of Honokiol.
SIRT3.Ac-MnSODThis compoundMST(Not explicitly given, but measured)Binding affinity measured in presence and absence of Honokiol.

Mass Spectrometry for Structural Elucidation and Purity Assessment

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation and purity assessment of chemical compounds, including complex biomolecular analogs like this compound. This method provides precise information on the molecular weight and elemental composition of a substance, which is fundamental for confirming its chemical identity harvard.eduresearchgate.net. High-resolution mass spectrometers, often coupled with techniques like electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI), can determine masses with high accuracy, enabling the determination of sum formulas for observed molecular ions harvard.edu.

For this compound, mass spectrometry, often in conjunction with nuclear magnetic resonance (NMR) spectroscopy, has been employed to confirm its synthesized structure researchgate.netnih.gov. The molecular peak observed in the mass spectrum corresponds to the molecular weight of this compound (C22H29N7O13P2, molecular weight approximately 661.5 g/mol ) biorxiv.orginvivochem.com. Furthermore, fragmentation analysis (MS/MS) can yield characteristic fragment ions, providing valuable insights into the compound's structural features and confirming the presence of its adenine (B156593), carbocyclic, and nicotinamide moieties harvard.edu.

Purity assessment using mass spectrometry involves analyzing the presence of any additional molecular peaks beyond that of the target compound. The high sensitivity of modern MS instruments allows for the detection of impurities, even those present in trace amounts harvard.edugoogle.com. By coupling mass spectrometry with chromatographic separation techniques, such as liquid chromatography-mass spectrometry (LC-MS), complex mixtures can be analyzed, enabling the identification and quantification of minor components or degradation products, thereby ensuring the high purity required for rigorous biophysical studies harvard.edugoogle.com.

Quantitative Biophysical Interaction Profiling

Quantitative biophysical techniques are essential for characterizing the interactions between this compound and its target biomolecules, providing insights into binding affinity, stoichiometry, and the underlying thermodynamic driving forces.

Microscale Thermophoresis (MST) is a sensitive and rapid technique used to quantify biomolecular interactions by measuring the directed movement of molecules in a microscopic temperature gradient malvernpanalytical.comuni-bayreuth.de. The thermophoretic movement of a molecule is influenced by its size, charge, and hydration shell, all of which can change upon ligand binding. By monitoring the fluorescence of a labeled target molecule (e.g., a protein) as a function of increasing concentrations of an unlabeled ligand (e.g., this compound), a binding curve can be generated. The dissociation constant (Kd) is then determined from this curve, representing the concentration of ligand at which half of the target molecules are bound malvernpanalytical.com.

This compound, being a catalytically inert analog of NAD+, has been effectively utilized in MST studies to determine binding affinities to NAD+-dependent enzymes. For instance, in studies investigating the human sirtuin 3 (SIRT3) enzyme, this compound was employed to measure binding affinities to complexes involving SIRT3 and its substrates, such as the manganese superoxide (B77818) dismutase (MnSOD) peptide and p53-AMC peptide biorxiv.orgaps.org34.237.233. These studies leverage this compound's non-hydrolyzable nature to capture stable binding states, providing insights into the enzyme's interaction with the NAD+ cofactor in a non-reactive context researchgate.net34.237.233.

Table 1: Representative Dissociation Constants (Kd) of this compound with SIRT3 Complexes Determined by Microscale Thermophoresis

Experimental DetailTarget MoleculeKd (µM) ± SE
SIRT3 + 625 nM Ac-MnSODThis compound7.3 ± 0.7
SIRT3 + 625 nM Ac-MnSOD + 6.25 µM HonokiolThis compound6.6 ± 2.1
SIRT3 + 50 µM Ac-p53-AMCThis compound5.5 ± 1.1
SIRT3 + 50 µM Ac-p53-AMC + 6.25 µM HonokiolThis compound7.1 ± 0.5
Source: biorxiv.orgaps.org

Isothermal Titration Calorimetry (ITC) is considered the "gold standard" for the complete thermodynamic characterization of biomolecular interactions malvernpanalytical.comunits.itupm.estainstruments.com. This label-free technique directly measures the heat changes (either absorbed or released) that occur during a binding event between two molecules in solution malvernpanalytical.comunits.it. By precisely measuring these heat changes as a ligand is incrementally titrated into a solution containing the binding partner, ITC can simultaneously determine several key binding parameters in a single experiment: the binding affinity (dissociation constant, Kd or association constant, Ka), the stoichiometry of the interaction (n), and the enthalpy change (ΔH) of binding units.itupm.estainstruments.com.

From the directly measured ΔH and Ka (or Kd), the Gibbs free energy change (ΔG) and the entropy change (ΔS) of binding can be calculated using the fundamental thermodynamic relationship: ΔG = ΔH - TΔS, where T is the absolute temperature harvard.eduunits.itupm.es. This comprehensive thermodynamic profile provides deep insights into the nature of the molecular forces driving the interaction (e.g., hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic effects) upm.es. For instance, a negative ΔH indicates an enthalpically driven interaction, while a positive TΔS (negative -TΔS) suggests an entropically driven interaction upm.es.

While this compound's structural characterization and its use in MST for affinity determination are well-documented, specific detailed thermodynamic data (ΔH, ΔS, ΔG) for this compound binding to target proteins obtained directly from ITC experiments are not extensively reported in the provided search results. However, given its role as a non-hydrolyzable NAD+ analog, ITC would be an ideal technique to fully characterize its binding to various NAD+-dependent enzymes and other proteins. Such studies would reveal the enthalpic and entropic contributions to this compound's binding affinity, offering a more complete understanding of its molecular interactions and the energetic landscape of these binding events.

Computational Approaches in Carba Nad Research and Analog Design

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems github.io. In Carba-NAD research, MD simulations are instrumental in understanding the flexibility of the compound and its target proteins, as well as the energetic contributions to their interactions.

Analysis of Ligand-Protein Dynamics and Conformational Landscapes

MD simulations allow researchers to explore the dynamic conformational landscape of proteins and how it changes upon ligand binding, such as with this compound github.iocresset-group.comnih.gov. Proteins are not static entities but exist as an ensemble of conformations in dynamic equilibrium nih.govelifesciences.org. MD simulations can generate an ensemble of protein structures by solvating the protein with explicit water molecules and adding energy to the system, allowing it to move cresset-group.com. By taking snapshots at predefined time steps, these simulations provide a series of protein structures representative of biologically relevant conformations, helping to map the energy landscape and identify different lower-energy conformational states cresset-group.complos.org.

For NAD+-dependent enzymes, understanding the conformational changes induced by this compound binding is crucial. For instance, this compound has been utilized to obtain NAD+ binding mode information for sirtuins like SIRT3 and SIRT5, which are known to undergo conformational adjustments upon cofactor binding researchgate.netresearchgate.net. MD simulations can reveal the atomistic details of these conformational changes, protein unfolding, and interactions between proteins and ligands github.io. This can include observing transitions between different protein states (e.g., open, apo-closed, holo-closed) and identifying key hinge regions that play a role in functional dynamics plos.org.

Energetic Contributions to this compound Binding and Catalysis

Beyond dynamics, MD simulations, often coupled with free energy calculation methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), can quantify the energetic contributions to this compound binding and its influence on enzymatic catalysis nih.govnih.govresearchgate.net. These methods decompose the total binding free energy into various components, such as van der Waals, electrostatic, and solvation energies, providing a detailed understanding of the forces driving the interaction nih.govnih.gov.

For example, in studies involving NAD+-consuming enzymes, MD simulations can help decipher residue-wise energetic contributions, identifying key residues that are pivotal for ligand binding and catalytic activity nih.govnih.gov. This is particularly relevant for this compound, which, despite being unreactive, binds to these enzymes similarly to NAD+, allowing for the study of the binding energetics without the complications of the catalytic reaction itself researchgate.net. Such analyses can reveal how specific interactions contribute to the stability of the ligand-protein complex and how these interactions might be perturbed to modulate enzyme activity nih.gov.

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are computational techniques used to predict the binding modes of small molecules to target proteins and to identify potential drug candidates from large chemical libraries openaccessjournals.comcnrs.fr. These methods are highly valuable in the context of this compound research for exploring its interactions and designing new analogs.

Prediction of this compound Binding Orientations and Interaction Networks

Molecular docking predicts the preferred binding orientations (poses) and affinities between a ligand, such as this compound, and a macromolecular target, typically a protein openaccessjournals.comopenaccessjournals.com. It simulates how the ligand fits into the protein's active site or binding pocket, providing insights into the spatial arrangement of molecules and their key interaction sites openaccessjournals.comopenaccessjournals.com. This involves evaluating factors like hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.com.

For this compound, docking studies can predict how it interacts with NAD+-binding sites in various enzymes, elucidating the specific residues involved in its binding. This is particularly important for understanding how the carbocyclic modification affects its interaction network compared to natural NAD+. For instance, X-ray crystal structures of SIRT3 and SIRT5 bound to a peptide substrate and this compound have provided critical snapshots of the mechanism by which human sirtuins function, and docking can complement such experimental data by predicting binding orientations for various this compound analogs or for different protein conformations researchgate.netresearchgate.net. Docking can also help to describe recurrent interactions between protein residues and ligand chemical groups frontiersin.org.

In Silico Identification of Novel this compound Analogues or Modulators

Virtual screening, often employing molecular docking, is a powerful in silico approach to identify novel compounds with desired biological activities from large chemical libraries researchgate.netcnrs.frnih.gov. In the context of this compound, virtual screening can be used to identify novel this compound analogues or modulators of NAD+-dependent enzymes.

By screening large databases of compounds against the binding site of an NAD+-dependent enzyme (e.g., sirtuins), researchers can identify molecules that are predicted to bind similarly to this compound or that could act as inhibitors or activators researchgate.netnih.gov. This approach accelerates the drug discovery process by reducing the need for extensive in vitro experiments, as only the most promising compounds are selected for further testing researchgate.net. Virtual screening campaigns can be structure-based (docking compounds to a known protein structure) or ligand-based (screening for similarity to known active compounds like this compound) cnrs.fr. This has led to the identification of new scaffolds for sirtuin inhibitors, for example researchgate.netnih.gov.

Quantum Chemical Calculations for Electronic Property Prediction

Quantum chemical (QC) calculations are computational methods rooted in quantum mechanics that provide highly accurate information about the electronic structure and properties of molecules aspbs.commdpi.comnih.gov. These calculations are crucial for predicting electronic properties that govern a molecule's reactivity, stability, and interactions.

For this compound, quantum chemical calculations can predict properties such as molecular orbital energies (e.g., HOMO and LUMO), charge distributions, electrostatic potentials, and bond energies mdpi.comresearchgate.netopenreview.net. These properties are fundamental to understanding why this compound is unreactive in nicotinamide (B372718) displacement reactions, as its electronic structure at the anomeric linkage is altered compared to NAD+ researchgate.net. QC calculations can also provide insights into the stability of this compound and its potential interactions with surrounding amino acid residues in an enzyme's active site at a very high level of detail researchgate.net.

Furthermore, QC calculations can be used to generate accurate geometries and electronic properties for large datasets of molecules, which can then be leveraged in machine learning models for predicting pharmacological properties, including those relevant to this compound and its derivatives nih.govopenreview.netacs.org. This allows for a deeper understanding of how subtle structural changes, like the carbocyclic modification in this compound, impact its electronic characteristics and, consequently, its interactions with biological systems.

Table 1: Computational Approaches in this compound Research

Computational ApproachKey Applications in this compound Research
Molecular Dynamics SimulationsAnalysis of ligand-protein dynamics, conformational landscapes, energetic contributions to binding and catalysis.
Molecular DockingPrediction of this compound binding orientations, identification of interaction networks with target proteins.
Virtual ScreeningIn silico identification of novel this compound analogues or modulators from chemical libraries.
Quantum Chemical CalculationsPrediction of electronic properties (e.g., HOMO/LUMO, charge distribution), understanding reactivity and stability.

Structure-Activity Relationship (SAR) Studies through Computational Modeling

Computational modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of chemical compounds, including this compound and its analogs. This compound (Carba-Nicotinamide-Adenine-Dinucleotide) is a synthetic, non-hydrolyzable analog of the natural coenzyme nicotinamide adenine (B156593) dinucleotide (NAD⁺), where an oxygen atom in the nicotinamide ribose moiety is replaced by a methylene (B1212753) group researchgate.netacs.orgnih.govnih.gov. This modification renders this compound inert to the typical nicotinamide displacement reactions catalyzed by NAD-consuming enzymes, making it an invaluable tool for capturing stable enzyme-cofactor complexes for structural and computational investigations researchgate.netacs.orgnih.gov. By providing a stable mimic of the NAD⁺ bound state, this compound facilitates detailed analyses of binding modes, conformational dynamics, and interaction networks critical for understanding enzyme function and for guiding the rational design of novel modulators.

Computational Methodologies Employed

Computational approaches frequently employed in this compound research and analog design include:

X-ray Crystallography as a Basis for Modeling : this compound has been extensively used to co-crystallize with NAD-dependent enzymes, particularly sirtuins (e.g., SIRT1, SIRT2, SIRT3, SIRT5), providing high-resolution snapshots of the enzyme-cofactor complex acs.orgnih.govmdpi.com. These experimentally determined structures serve as crucial starting points for subsequent computational analyses, offering precise atomic coordinates for molecular modeling studies aps.orgbiorxiv.orgplos.org.

Molecular Docking : This technique is used to predict the preferred orientation and binding affinity of this compound or its potential analogs within the active site or allosteric pockets of target enzymes. It helps in identifying key residues involved in ligand recognition and in prioritizing compounds for synthesis and experimental validation mdpi.combiorxiv.orgfrontiersin.org.

Molecular Dynamics (MD) Simulations : MD simulations extend static docking poses into dynamic trajectories, allowing researchers to observe the time-dependent behavior of this compound within the enzyme's binding site aps.orgbiorxiv.orgplos.org. These simulations provide insights into conformational changes, flexibility of binding loops, and the stability of protein-ligand interactions, which are crucial for understanding the dynamic nature of SAR biorxiv.org.

MM-PB(GB)SA (Molecular Mechanics/Poisson-Boltzmann Surface Area or Generalized Born Surface Area) : Often coupled with MD simulations, MM-PB(GB)SA methods are employed to calculate the binding free energies of this compound or its analogs to target proteins. This provides a quantitative measure of binding affinity, aiding in the prediction of compound potency and guiding lead optimization efforts plos.orgresearchgate.net.

Detailed Research Findings

Computational SAR studies leveraging this compound have yielded significant insights into the mechanisms of various NAD-dependent enzymes, particularly the sirtuin family.

Sirtuin Enzymes (SIRT1, SIRT2, SIRT3, SIRT5): this compound has been instrumental in characterizing the binding modes and conformational changes within sirtuins. For instance, X-ray crystal structures of SIRT3 and SIRT5 in complex with peptide substrates and this compound have revealed similar binding conformations to the natural NAD⁺, providing critical insights into their deacylation mechanisms acs.orgnih.gov. Computational analysis of these structures indicated that this compound makes more interactions with SIRT5 than with SIRT3, which aligns with the observed lower K_m for the natural cofactor in SIRT5 nih.gov.

Molecular dynamics simulations, often initiated from this compound-bound crystal structures (e.g., PDB entry 4FVT for SIRT3), have been used to study the dynamics of the cofactor binding loop. These studies demonstrated that this compound can stabilize a closed loop conformation, influencing the binding pocket and highlighting the interplay between cofactor binding and enzyme conformation aps.orgbiorxiv.orgplos.org. This understanding is vital for designing activators or inhibitors that modulate sirtuin activity by affecting loop dynamics.

Furthermore, computational modeling, including molecular docking, has explored how various modulators interact with sirtuins in the presence of this compound. For example, studies on SIRT1 have used this compound-bound structures to predict the binding modes of activators like metformin, suggesting interactions with the NAD⁺ binding site and other allosteric pockets frontiersin.org. In the context of SIRT2, the presence of this compound in crystal structures has led to highly comparable enzyme conformations, with a low root-mean-square deviation (RMSD) of 0.70 Å when compared to native NAD⁺-bound structures, validating its utility as a structural mimic mdpi.com.

Poly(ADP-ribose) Polymerase-1 (PARP-1): While this compound is a valuable tool for sirtuins, its utility can vary across different NAD-consuming enzymes. Computational and experimental studies on PARP-1, another NAD⁺-consuming enzyme, indicated that this compound does not bind to PARP-1 with appreciable affinity, suggesting it is poorly suited as a direct tool for understanding PARP-1 function in that specific context nih.gov. This highlights the importance of enzyme-specific validation for this compound's application in SAR studies.

Discovery of Novel Ligands: Computational methods, when combined with experimental techniques like DNA-encoded libraries (DELs), have utilized this compound in selection experiments to identify novel SIRT3 activators and inhibitors biorxiv.org. By exploring how these compounds bind in the presence of this compound, researchers can gain insights into potential binding sites and mechanisms of action, informing the design of next-generation therapeutics biorxiv.org.

The table below summarizes key computational studies involving this compound in SAR investigations:

Enzyme StudiedComputational Method(s)Key SAR Insight Derived (with this compound)Reference
SIRT3, SIRT5X-ray Crystallography, Structural ComparisonElucidation of ternary complex structures; revealed similar binding modes to NAD⁺; identified differential interactions correlating with K_m values. acs.orgnih.gov
SIRT3Molecular Dynamics (MD) Simulations, X-ray CrystallographyStabilizes closed cofactor binding loop conformations; provides insights into dynamic interplay between cofactor and enzyme structure. aps.orgbiorxiv.orgplos.org
SIRT1Molecular Docking, MD Simulations (using this compound-bound structures)Prediction of activator (e.g., metformin) binding modes, including interactions with the NAD⁺ binding site. frontiersin.org
SIRT2X-ray Crystallography, Structural ComparisonAchieved highly comparable enzyme conformations to native NAD⁺-bound structures, validating its use as a structural mimic. mdpi.com
PARP-1Binding Assays, Computational AnalysisDemonstrated low binding affinity, indicating limited utility as a direct tool for PARP-1 SAR studies. nih.gov
SIRT3Computational Analysis (in DEL selections)Facilitated the discovery and characterization of novel activators/inhibitors by enabling binding studies in the presence of a stable NAD⁺ mimic. biorxiv.org

These computational studies, often underpinned by experimental structural data obtained with this compound, are crucial for understanding the intricate molecular recognition events that govern enzyme activity and for the rational design of compounds with improved potency and selectivity.

Applications of Carba Nad in Biochemical Assay Development and Research Methodologies

Enzyme Activity and Inhibition Assay Platforms

Carba-NAD is widely utilized in the development of sophisticated assay platforms for characterizing enzyme activity and dissecting inhibition mechanisms, particularly for NAD-dependent enzymes.

This compound's stability and unreactive nature make it suitable for high-throughput screening (HTS) assays, which are automated processes designed to test large numbers of chemical compounds against specific biological targets. bmglabtech.com For instance, this compound has been employed in the development of sensitive and robust fluorometric HTS assays aimed at identifying inhibitors of the Schistosoma mansoni NAD+ catabolizing enzyme (SmNACE), a potential drug target for schistosomiasis. researchgate.net The compound's properties allow for its use in labeled assays, further enhancing its utility in HTS applications. biorxiv.org

This compound serves as a powerful tool for the kinetic characterization of enzyme inhibition mechanisms. Its resistance to cleavage by NAD glycohydrolase enables its use as a noncovalent inhibitor of this enzyme at low concentrations. nih.gov Studies have shown that this compound can act as a substrate for alcohol dehydrogenases (ADH) from sources like yeast and horse liver, exhibiting kinetic parameters (Km and Vmax) comparable to those of natural NAD+. nih.gov

Furthermore, this compound has been instrumental in elucidating the detailed mechanisms of sirtuin enzymes, such as SIRT3 and SIRT5, which are NAD-consuming deacetylases. researchgate.netacs.orgrcsb.org By forming stable ternary complexes with these enzymes, this compound allows researchers to obtain critical structural snapshots of their deacylation catalytic mechanism. acs.orgrcsb.org It has also been used to study the NAD+ binding kinetics of enzymes like yeast Hst2 (a homolog of Sir2) and to investigate how specific mutations affect nicotinamide (B372718) binding and enzyme function. pnas.orgnih.gov

Table 1: Comparative Kinetic Parameters of this compound with Natural NAD+ for Alcohol Dehydrogenase

Enzyme SourceSubstrateKm (µM)Vmax (relative to NAD+)Reference
Yeast Alcohol DehydrogenaseThis compound~NAD+~NAD+ nih.gov
Horse Liver Alcohol DehydrogenaseThis compound~NAD+~NAD+ nih.gov

This compound is valuable in quantitative biochemical assays, particularly those employing spectrophotometric and fluorometric detection methods. The reduced form, Carba-NADH, exhibits a significant increase in quantum efficiency (approximately 50%) compared to NADH, making it a superior choice for certain fluorescence-based measurements. Fluorometric assay kits designed to measure NAD+ and NADH concentrations in biological samples can utilize principles that align with this compound's properties, allowing for sensitive detection. antibodies-online.comcellbiolabs.comabcam.com Its inherent stability also positions this compound as a reliable standard or reference compound for studying enzyme kinetics and mechanisms in diagnostic and analytical chemistry applications. daltonresearchmolecules.com

Chemical Genetics and Target Validation Studies

In the realm of chemical genetics and target validation, this compound serves as a precise tool for perturbing metabolic pathways and gaining insights into complex protein-ligand interactions.

As a non-hydrolyzable and unreactive analogue of NAD+, this compound offers a unique advantage in perturbing NAD metabolism without being consumed by NAD-dependent enzymes. daltonresearchmolecules.comresearchgate.netacs.orgresearchgate.netnih.gov This characteristic makes it an invaluable compound for designing enzyme inhibitors that can modulate the activity of NAD-dependent enzymes. daltonresearchmolecules.com By introducing a stable mimic of NAD+, researchers can gain critical insights into the interaction between NAD-consuming enzymes and their substrates, which has direct implications for identifying potential drug targets and evaluating the efficacy of NAD-modulating compounds. daltonresearchmolecules.comresearchgate.net

This compound has been extensively utilized in structural biology, particularly in X-ray crystallography, to provide detailed insights into protein-ligand interactions and their functional consequences. It has been co-crystallized with human sirtuins, such as SIRT3 and SIRT5, alongside peptide substrates, to resolve their ternary complex structures. researchgate.netacs.orgrcsb.org These structures offer crucial snapshots of how sirtuins function as protein deacylation catalysts and provide detailed information on the NAD+ binding modes within these enzymes. researchgate.netacs.orgrcsb.org For example, this compound has been shown to stabilize a closed-loop conformation in SIRT3, which can optimize the catalytic geometry. aps.org

However, the utility of this compound as a probe can also highlight specific binding requirements. For instance, in studies with PARP-1 (poly-ADP-ribose polymerase 1), this compound showed only modest inhibition and little influence on the thermal stability of the catalytic domain, suggesting it does not bind to PARP-1 with appreciable affinity, unlike other NAD+ analogs. nih.govnih.gov This differential binding behavior underscores this compound's specificity as a research tool, allowing researchers to distinguish between various NAD-binding sites and mechanisms. The insights gained from such studies contribute significantly to understanding the intricate hydrogen bonding, hydrophobic, and electrostatic interactions that govern protein-ligand recognition. nih.govbiorxiv.org

Advanced Analytical Techniques for this compound Analysis

This compound's distinct structural features and inherent stability make it particularly amenable to advanced analytical techniques, facilitating its precise characterization and differentiation from endogenous NAD. It is widely employed in diagnostic assays and analytical chemistry as a robust standard or reference compound for studying enzyme kinetics and mechanisms. daltonresearchmolecules.com

Chromatographic and Spectroscopic Methods for Distinction from Endogenous NAD

Distinguishing this compound from its natural counterpart, NAD, is crucial in biochemical assays to accurately assess its behavior and interactions without interference from endogenous molecules. A combination of chromatographic and spectroscopic methods provides effective differentiation.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary technique for separating this compound from native NAD. The use of C18 columns in HPLC allows for effective resolution. A key distinction lies in their susceptibility to enzymatic hydrolysis: NAD is readily hydrolyzed by NADases, whereas this compound remains intact due to its non-hydrolyzable carbocyclic structure. This differential enzymatic stability can be exploited in chromatographic assays to confirm the presence and integrity of this compound. Furthermore, HPLC analysis is routinely utilized to monitor the decomposition and stability of this compound and its phosphorylated analog, Carba-NADP. nih.gov

Spectroscopic Methods: Spectroscopic techniques offer detailed insights into the structural and electronic properties of this compound, enabling its distinction from NAD.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy are essential for validating the structural integrity of synthesized this compound. These methods confirm the successful integration of the cyclopropane (B1198618) ring and the absence of hydrolyzable bonds, which are critical to its unique stability. Additionally, phosphorus-31 (³¹P-NMR) can be employed to differentiate between various phosphorylation states of the compound.

Mass Spectrometry (MS): Mass spectrometry provides precise molecular weight information and can be used to differentiate the phosphorylation states of this compound, offering a highly sensitive method for its identification and quantification in complex mixtures.

Fluorescence Spectroscopy: The reduced form of this compound, Carba-NADH, exhibits distinct fluorescence properties compared to NADH. While both Carba-NADH and NADH show a maximum emission at 464 nm, Carba-NADH's absorbance maximum is at 360 nm, contrasting with NADH's 340 nm. nih.gov Notably, the transition from NADH to Carba-NADH results in approximately a 50% increase in quantum efficiency, indicating its superior performance in certain conditions. nih.gov The maximum extinction coefficient for both Carba-NADH and NADH is reported as 6.2(2) mM⁻¹ cm⁻¹. nih.gov These differences in spectroscopic profiles are widely applied to monitor the enzymatic activity of NAD-dependent redox enzymes, leveraging the changes in fluorescence properties. nih.gov

Establishment of this compound as a Stable Biochemical Standard

The inherent stability of this compound, primarily conferred by its carbocyclic modification, establishes it as an exceptionally reliable biochemical standard. This structural alteration, where a ribose oxygen is replaced by a methylene (B1212753) group, renders the compound resistant to enzymatic cleavage by NAD glycohydrolase (NADases), unlike natural NAD. daltonresearchmolecules.comnih.govsmolecule.com This resistance means this compound acts as an unreactive substrate analog for many NAD-consuming enzymes, making it a valuable tool for studying enzyme mechanisms without being consumed or degraded. daltonresearchmolecules.comresearchgate.netacs.org

Its remarkable stability extends beyond enzymatic resistance to harsh environmental conditions, including elevated temperatures. For instance, Carba-NADP has been shown to possess a half-life approximately 33 times longer than natural NADP when heated to 50 °C. nih.gov Even at 90 °C, more than 50% of Carba-NADP remains intact after one day of incubation, highlighting its robust nature. nih.gov This enhanced stability at elevated temperatures makes this compound a promising candidate for various biotechnological applications that require robust cofactors. smolecule.com

Future Directions and Emerging Paradigms in Carba Nad Research

Engineering of Enzymes for Enhanced Carba-NAD Utilization and Biocatalysis

The inherent stability of this compound and its phosphorylated counterpart, carba-NADP+ (cNADP+), presents a significant advantage for their application in industrial biocatalysis, particularly under harsh reaction conditions where natural cofactors like NAD(P)+ would rapidly degrade. nih.govnih.gov While many wild-type oxidoreductases exhibit some level of activity with these carbocyclic analogues, their efficiency is often lower compared to their natural cofactors. nih.gov This has spurred research into engineering enzymes with enhanced specificity and activity for this compound and its derivatives.

A comprehensive study tested the acceptance of carba-NADP+ by 52 different oxidoreductases and found that most enzymes that naturally use NADP+ could also utilize the carba-analogue. nih.gov This provides a strong foundation for targeted enzyme engineering efforts. Future research will likely focus on rational design and directed evolution strategies to tailor enzyme active sites for improved binding and turnover of this compound. Computational approaches, such as molecular docking and molecular dynamics simulations, can be employed to identify key residues for mutation to enhance cofactor affinity and catalytic efficiency.

The enhanced stability of carba-cofactors is a key driver for their adoption in biocatalysis. For instance, carba-NADP+ exhibits a 33-fold longer half-life at 50°C compared to NADP+. nih.gov This robustness allows for biocatalytic processes to be run at higher temperatures, which can improve reaction rates and reduce microbial contamination. Furthermore, the stability of the reduced form, this compound(P)H, at low pH is also drastically increased. nih.gov The development of efficient enzymatic recycling systems for this compound(P)H will be crucial for the economic viability of these processes. Several dehydrogenases, such as alcohol-, glucose-, and glucose-6-phosphate dehydrogenases, have already been identified as active with carba-NADP+ and can be employed for its regeneration. nih.gov

Table 1: Comparison of Stability between NADP+ and carba-NADP+

CofactorConditionHalf-lifeReference
NADP+50°C- nih.gov
carba-NADP+50°C33-fold longer than NADP+ nih.gov
NAD(P)HLow pH- nih.gov
This compound(P)HLow pHDrastically increased stability nih.gov

Integration of this compound Analogues in Synthetic Biology Systems

The unique properties of this compound analogues make them attractive candidates for integration into synthetic biology systems to create orthogonal redox chemistries. By engineering enzymes to be specifically dependent on this compound, researchers can establish metabolic pathways that operate in parallel to the cell's native metabolism, thereby preventing crosstalk and improving the efficiency of the desired biotransformation. nih.gov

This concept of "biorthogonal redox systems" has been explored with other NAD+ analogues and holds significant promise for this compound. researchgate.net For example, engineered enzymes like formate (B1220265) dehydrogenase and malic enzyme have been used with cytosine analogues of NAD+ for CO2 fixation in E. coli. researchgate.net A similar approach could be adopted for this compound, where a synthetic pathway for its regeneration is co-expressed with an engineered enzyme that utilizes it to produce a target molecule.

The development of a noncanonical redox cofactor system based on nicotinamide (B372718) mononucleotide (NMN+), a structural component of NAD+, has demonstrated the feasibility of this approach. A computationally designed glucose dehydrogenase was engineered to have a 10⁷-fold specificity switch towards NMN+ over NADP+. nih.gov This engineered system was successfully used to channel reducing power from glucose to a pharmaceutical intermediate in E. coli. nih.gov This work provides a blueprint for developing similar orthogonal systems based on the more stable this compound. Future efforts will likely focus on developing robust in-cell synthesis and regeneration pathways for this compound to support complex synthetic biology circuits.

Advancements in High-Resolution Structural Elucidation of Complexes

Understanding the molecular interactions between this compound and its target enzymes is crucial for both enzyme engineering and the design of novel inhibitors. High-resolution structural elucidation techniques, particularly X-ray crystallography, have provided invaluable insights into the binding mode of this compound.

The crystal structures of human sirtuins SIRT3 and SIRT5 in complex with this compound and a peptide substrate have been determined. nih.gov this compound, being inert to the nicotinamide displacement reaction catalyzed by sirtuins, acts as an unreactive substrate analogue, allowing for the capture of a "snapshot" of the enzyme-cofactor-substrate ternary complex. nih.govresearchgate.net These structures have been instrumental in understanding the deacylation mechanism of sirtuins. nih.gov

Similarly, the crystal structure of human Sirt3 in complex with this compound and the inhibitor SRT1720 has revealed the molecular basis of the inhibitor's uncompetitive inhibition with respect to NAD+. researchgate.net The inhibitor was found to partially occupy the acetyl-lysine binding site and interact with the nicotinamide moiety of this compound. researchgate.net

Future advancements in structural biology, such as cryo-electron microscopy (cryo-EM), will enable the study of larger and more dynamic protein complexes involving this compound. These techniques will provide a more comprehensive understanding of the conformational changes that occur during the catalytic cycle and will guide the design of next-generation enzymes and inhibitors.

Table 2: High-Resolution Structures of this compound in Complex with Proteins

ProteinTechniqueKey FindingsReference
SIRT3X-ray CrystallographyRevealed the binding mode of this compound in the active site, providing insights into the deacylation mechanism. nih.gov
SIRT5X-ray CrystallographyProvided a snapshot of the ternary complex with a peptide substrate, elucidating the catalytic mechanism. nih.gov
Sirt3X-ray CrystallographyShowed that the inhibitor SRT1720 binds in a manner that is uncompetitive with NAD+, interacting with both the protein and this compound. researchgate.net

Data-Driven and AI-Assisted Design of Next-Generation this compound-Based Chemical Tools

The convergence of large datasets, machine learning, and artificial intelligence (AI) is set to revolutionize the design of novel chemical tools, including next-generation this compound analogues. nih.govmdpi.com Data-driven approaches can be used to analyze existing structure-activity relationship (SAR) data for NAD+ analogues to identify key molecular features that govern their interaction with specific enzymes. mdpi.com

Furthermore, AI can accelerate the development of enzymes engineered for this compound utilization. Machine learning models can be trained on existing protein engineering data to predict the effects of mutations on enzyme activity and specificity. researchgate.net This can significantly reduce the experimental effort required in directed evolution campaigns.

Q & A

Q. What experimental methodologies are recommended for synthesizing Carba-NAD and validating its structural integrity?

this compound, a non-hydrolyzable NAD<sup>+</sup> analog, is synthesized via chemoenzymatic pathways or chemical modifications of NAD<sup>+</sup>. Key steps include:

  • Chemical synthesis : Replacement of the ribose oxygen with a methylene group to form a cyclopentane ring, ensuring resistance to enzymatic hydrolysis .
  • Validation : Use X-ray crystallography (e.g., PDB codes: 1ZSC, 5G4C) to confirm structural mimicry of NAD<sup>+</sup>, focusing on coplanarity between the cyclopentane ring and acetyllysine in sirtuin complexes .
  • Purity assessment : High-performance liquid chromatography (HPLC) paired with mass spectrometry (MS) to verify stoichiometry and absence of byproducts .

Q. How does this compound serve as a tool to study sirtuin enzyme mechanisms?

this compound acts as a non-hydrolyzable cofactor in sirtuin-substrate complexes, enabling researchers to:

  • Stabilize ternary complexes (enzyme-cofactor-substrate) for structural studies. For example, in Hst2 (a yeast sirtuin), this compound forms hydrogen bonds with the acetyllysine carbonyl oxygen, mimicking NAD<sup>+</sup> binding .
  • Trap intermediate states : Its resistance to hydrolysis allows visualization of substrate binding conformations, such as the "open" vs. "closed" states of the cofactor-binding loop in ScHst2 .
  • Compare kinetics : Use isothermal titration calorimetry (ITC) to measure binding affinities (Kd) relative to NAD<sup>+</sup> .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound-bound sirtuin complexes?

Discrepancies in RSCC (Real Space Correlation Coefficient) and RSR (Real Space R-value) metrics (e.g., RSCC = 0.66–0.73 in chain-specific binding pockets) may arise from:

  • Flexibility in cofactor-binding loops : Compare conformational states (e.g., disordered vs. ordered loops in apo vs. substrate-bound structures) .
  • Data refinement protocols : Apply multi-conformer models or ensemble refinement to account for partial occupancy or dynamic regions .
  • Validation : Cross-reference with mutagenesis studies (e.g., disrupting hydrogen bonds between this compound and conserved sirtuin residues like Asn-226 in SIRT3) .

Table 1 : Crystallographic statistics for this compound-bound complexes

Binding PocketRSCCRSR
This compound (Chain A)0.660.51
This compound (Chain C)0.690.44
HKL (Chain C)0.730.47

Q. What strategies are effective for analyzing this compound’s role in modulating NAD<sup>+</sup>-depleted systems?

In NAD<sup>+</sup>-depleted models (e.g., ischemic tissues), this compound’s non-hydrolyzable nature allows:

  • Competitive inhibition assays : Measure IC50 values against NAD<sup>+</sup>-dependent enzymes (e.g., PARP-1) using fluorescence-based activity assays .
  • Computational docking : Compare binding modes of this compound vs. NAD<sup>+</sup> in sirtuin active sites (e.g., SIRT5) using molecular dynamics simulations .
  • In vivo relevance : Pair structural data with metabolic flux analysis (e.g., <sup>13</sup>C-labeled this compound) to track cellular uptake and compartmentalization .

Q. How can researchers address inconsistencies in reported enzymatic activation/inhibition by this compound across studies?

Contradictions often stem from:

  • Enzyme-specific effects : SIRT3 activation vs. SIRT5 inhibition due to divergent active-site geometries .
  • Experimental conditions : Buffer pH (e.g., optimal activity at pH 7.4 for SIRT3) and ionic strength alter cofactor binding .
  • Methodological controls : Include NAD<sup>+</sup> hydrolysis assays (e.g., HPLC-based) to confirm this compound’s stability under tested conditions .

Q. What are best practices for integrating this compound into multidisciplinary studies (e.g., structural biology + enzymology)?

  • Hybrid approaches : Combine cryo-EM (for dynamic complexes) and X-ray crystallography (for high-resolution snapshots) .
  • Functional cross-validation : Use surface plasmon resonance (SPR) to correlate binding kinetics with activity assays (e.g., deacetylation rates) .
  • Data transparency : Report RSCC/RSR values, resolution limits, and refinement protocols in crystallographic studies to enable reproducibility .

Q. Key Considerations for Future Research

  • Avoid overinterpretation of crystallographic data without functional validation.
  • Prioritize enzyme-specific profiling to clarify this compound’s roles in NAD<sup>+</sup>-dependent pathways.
  • Leverage open-access databases (e.g., PDB, BRENDA) for comparative analyses of NAD<sup>+</sup> analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.